Cas no 87310-12-1 (pelargonicn acid, nonyl ester)

pelargonicn acid, nonyl ester structure
pelargonicn acid, nonyl ester structure
Product name:pelargonicn acid, nonyl ester
CAS No:87310-12-1
MF:C18H36O2
MW:284.477246284485
CID:861445
PubChem ID:522874

pelargonicn acid, nonyl ester Chemical and Physical Properties

Names and Identifiers

    • pelargonicn acid, nonyl ester
    • nonyl nonan-1-oate
    • nonyl nonanoate
    • Nonanoic acid 1-nonyl ester
    • Inchi: 1S/C18H36O2/c1-3-5-7-9-11-13-15-17-20-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
    • InChI Key: WWDHABCVIVMHKP-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCCC)OCCCCCCCCC

Computed Properties

  • Exact Mass: 284.271530387g/mol
  • Monoisotopic Mass: 284.271530387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 16
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 26.3Ų

pelargonicn acid, nonyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene ;  5 min, 30 °C
1.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  1 h, 30 °C
1.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Reference
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium bromide ,  Hydrochloric acid ,  Hydrogen peroxide Solvents: Water ;  3 - 3.5 h, 65 - 70 °C
Reference
Selective oxidation of primary alkanols into the "symmetrical" esters with the H2O2-MBr-HCl system
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2011, 60(2), 310-312

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ;  18 - 20 h, 20 °C
Reference
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Production Method 4

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  Ozone Solvents: Dichloromethane
Reference
Synthesis of dibromoolefins via a tandem ozonolysis-dibromoolefination reaction
Brown, Brenna Arlyce; et al, Tetrahedron Letters, 2013, 54(8), 792-795

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dimethylformamide ,  Water ;  2 h, rt
Reference
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cesium manganese oxide ;  48 h, 150 °C
Reference
Aerobic Self-Esterification of Alcohols Assisted by Mesoporous Manganese and Cobalt Oxide
Moharreri, Ehsan ; et al, ChemCatChem, 2019, 11(15), 3413-3422

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium iodide ,  4-Acetamido-TEMPO Catalysts: 2,6-Lutidine Solvents: Dichloromethane ,  Water ;  pH 8.6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
One-pot electrochemical synthesis of acid anhydrides from alcohols
Kashparova, V. P.; et al, Russian Journal of General Chemistry, 2017, 87(11), 2733-2735

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(2+), aqua(1,1′,4,4′,5,5′,6,6′-octahydro[2,2′-bipyrimidine]-5,5′-diol-κN1… ;  20 h, 5 MPa, 100 °C
Reference
Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions
Lu, Sheng-Mei; et al, ACS Catalysis, 2022, 12(15), 9238-9243

Production Method 9

Reaction Conditions
1.1 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Reference
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Production Method 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  18 - 20 h, 20 °C
Reference
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Iodine Catalysts: 4-Acetamido-TEMPO Solvents: Dichloromethane ,  Water ;  20 - 22 °C; 3 h, 20 - 22 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ;  5 min, 20 - 22 °C
Reference
A TEMPO-like nitroxide combined with an alkyl-substituted pyridine: An efficient catalytic system for the selective oxidation of alcohols with iodine
Kashparova, Vera P.; et al, Tetrahedron Letters, 2017, 58(36), 3517-3521

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Iodine ,  4-Acetamido-TEMPO Solvents: Dichloromethane ,  Water ;  3 h, 20 - 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Oxidative dimerization of alcohols in the presence of nitroxyl radical-iodine catalytic system
Kashparova, V. P.; et al, Russian Journal of General Chemistry, 2016, 86(11), 2423-2426

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: (Trifluoromethyl)benzene ;  24 h, 1 atm, 60 °C
Reference
Non-plasmonic metal nanoparticles as visible light photocatalysts for the selective oxidation of aliphatic alcohols with molecular oxygen at near ambient conditions
Tana, Tana; et al, Chemical Communications (Cambridge, 2016, 52(77), 11567-11570

Production Method 14

Reaction Conditions
1.1 Solvents: Toluene ;  5 min, rt
1.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  2 h, 80 °C; 80 °C → 110 °C
1.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine ;  110 °C
2.1 Solvents: Toluene ;  5 min, 30 °C
2.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  1 h, 30 °C
2.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Reference
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Sulfuric acid ,  Sodium bromate Solvents: Water ;  2.5 h, rt; 24 h, rt
Reference
Oxidative esterification of primary alcohols at room temperature under aqueous medium
Reddy, N. Naresh Kumar; et al, Synthetic Communications, 2018, 48(13), 1663-1670

Production Method 16

Reaction Conditions
1.1 Reagents: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Catalysts: Bis(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)bis[(1,2,3-η)-2-methyl-2-… Solvents: Toluene ;  12 h, 70 °C; 70 °C → rt
1.2 24 h, 125 °C
Reference
N-Formylation of Amines by Methanol Activation
Ortega, Nuria; et al, Organic Letters, 2013, 15(7), 1776-1779

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ,  Water ;  65 - 70 °C; 7 - 9 h, 65 - 70 °C
Reference
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Production Method 18

Reaction Conditions
1.1 Reagents: Pyridine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  4 h, rt
Reference
Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases
Bobbitt, James M.; et al, Journal of Organic Chemistry, 2014, 79(3), 1055-1067

pelargonicn acid, nonyl ester Raw materials

pelargonicn acid, nonyl ester Preparation Products

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